Cas no 1142190-21-3 (6-Nitro-8-(trifluoromethyl)quinolin-5-amine)

6-Nitro-8-(trifluoromethyl)quinolin-5-amine 化学的及び物理的性質
名前と識別子
-
- 6-Nitro-8-trifluoromethyl-quinolin-5-ylamine
- 6-nitro-8-(trifluoromethyl)quinolin-5-amine
- 5-Quinolinamine, 6-nitro-8-(trifluoromethyl)-
- EN300-25601210
- 1142190-21-3
- AKOS032949222
- 6-Nitro-8-(trifluoromethyl)quinolin-5-amine
-
- MDL: MFCD11052598
- インチ: 1S/C10H6F3N3O2/c11-10(12,13)6-4-7(16(17)18)8(14)5-2-1-3-15-9(5)6/h1-4H,14H2
- InChIKey: DOJJVCJAHAGLLD-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(=C(C2=CC=CN=C21)N)[N+](=O)[O-])(F)F
計算された属性
- せいみつぶんしりょう: 257.04121093g/mol
- どういたいしつりょう: 257.04121093g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 0
- 複雑さ: 331
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- 密度みつど: 1.564±0.06 g/cm3(Predicted)
- ふってん: 383.4±42.0 °C(Predicted)
- 酸性度係数(pKa): 1.56±0.32(Predicted)
6-Nitro-8-(trifluoromethyl)quinolin-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25601210-0.05g |
6-nitro-8-(trifluoromethyl)quinolin-5-amine |
1142190-21-3 | 95% | 0.05g |
$315.0 | 2024-06-19 | |
Enamine | EN300-25601210-0.25g |
6-nitro-8-(trifluoromethyl)quinolin-5-amine |
1142190-21-3 | 95% | 0.25g |
$672.0 | 2024-06-19 | |
Enamine | EN300-25601210-2.5g |
6-nitro-8-(trifluoromethyl)quinolin-5-amine |
1142190-21-3 | 95% | 2.5g |
$2660.0 | 2024-06-19 | |
Enamine | EN300-25601210-5.0g |
6-nitro-8-(trifluoromethyl)quinolin-5-amine |
1142190-21-3 | 95% | 5.0g |
$3935.0 | 2024-06-19 | |
Enamine | EN300-25601210-10.0g |
6-nitro-8-(trifluoromethyl)quinolin-5-amine |
1142190-21-3 | 95% | 10.0g |
$5837.0 | 2024-06-19 | |
Enamine | EN300-25601210-5g |
6-nitro-8-(trifluoromethyl)quinolin-5-amine |
1142190-21-3 | 95% | 5g |
$3935.0 | 2023-09-14 | |
1PlusChem | 1P028U04-5g |
6-nitro-8-(trifluoromethyl)quinolin-5-amine |
1142190-21-3 | 95% | 5g |
$4926.00 | 2023-12-26 | |
1PlusChem | 1P028U04-100mg |
6-nitro-8-(trifluoromethyl)quinolin-5-amine |
1142190-21-3 | 95% | 100mg |
$643.00 | 2023-12-26 | |
1PlusChem | 1P028U04-10g |
6-nitro-8-(trifluoromethyl)quinolin-5-amine |
1142190-21-3 | 95% | 10g |
$7277.00 | 2023-12-26 | |
Enamine | EN300-25601210-1.0g |
6-nitro-8-(trifluoromethyl)quinolin-5-amine |
1142190-21-3 | 95% | 1.0g |
$1357.0 | 2024-06-19 |
6-Nitro-8-(trifluoromethyl)quinolin-5-amine 関連文献
-
1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
6-Nitro-8-(trifluoromethyl)quinolin-5-amineに関する追加情報
Introduction to 6-Nitro-8-(trifluoromethyl)quinolin-5-amine (CAS No. 1142190-21-3) in Modern Chemical Biology and Medicinal Chemistry
6-Nitro-8-(trifluoromethyl)quinolin-5-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1142190-21-3, is a structurally intriguing heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound belongs to the quinoline family, a class of molecules widely recognized for their diverse pharmacological properties and biological activities. The presence of both nitro and trifluoromethyl substituents in its molecular framework imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel therapeutic agents.
The quinoline scaffold is renowned for its role in medicinal chemistry, with numerous derivatives exhibiting antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. Among these derivatives, 6-Nitro-8-(trifluoromethyl)quinolin-5-amine stands out due to its specific substitution pattern, which enhances its potential as a bioactive molecule. The nitro group introduces a polar region that can interact with biological targets, while the trifluoromethyl group increases lipophilicity and metabolic stability, critical factors for drug-like properties.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. 6-Nitro-8-(trifluoromethyl)quinolin-5-amine has been explored as a potential lead compound in several preclinical studies. Its quinoline core is structurally similar to known bioactive molecules, suggesting that it may interact with relevant biological targets. Preliminary studies have indicated that this compound exhibits promising activity against certain enzymes and receptors involved in cancer progression and inflammation.
The trifluoromethyl group in 6-Nitro-8-(trifluoromethyl)quinolin-5-amine plays a crucial role in modulating its pharmacokinetic profile. This substituent is known to enhance binding affinity by increasing lipophilicity and reducing metabolic susceptibility. Such properties are highly desirable in drug development, as they contribute to improved oral bioavailability and prolonged half-life. Additionally, the nitro group can be further functionalized through reduction or other chemical transformations, providing a versatile platform for structure-based drug design.
Recent advances in computational chemistry have enabled the rapid screening of large libraries of compounds for potential bioactivity. Virtual screening techniques have been employed to identify how 6-Nitro-8-(trifluoromethyl)quinolin-5-amine interacts with biological targets at the molecular level. These studies have revealed potential binding modes with enzymes such as kinases and cyclases, which are key players in various signaling pathways implicated in diseases like cancer and autoimmune disorders.
The synthesis of 6-Nitro-8-(trifluoromethyl)quinolin-5-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Modern synthetic methodologies, including transition metal-catalyzed reactions and flow chemistry techniques, have been utilized to streamline the process. These advancements not only improve efficiency but also minimize waste, aligning with the principles of green chemistry.
In the realm of drug discovery, analog synthesis plays a pivotal role in identifying more potent and selective compounds. By systematically modifying the substituents on the quinoline core of 6-Nitro-8-(trifluoromethyl)quinolin-5-amine, researchers can fine-tune its biological activity. For instance, replacing the nitro group with other electron-withdrawing or donating groups may alter its interaction with biological targets. Such modifications are guided by structure-activity relationship (SAR) studies, which provide insights into how changes in molecular structure influence pharmacological effects.
The versatility of 6-Nitro-8-(trifluoromethyl)quinolin-5-amine as a scaffold has also led to its exploration in combination therapies. Dual-targeting strategies, where a single compound inhibits multiple disease-related pathways, have shown great promise in overcoming drug resistance and improving therapeutic outcomes. This compound’s ability to interact with diverse biological targets makes it an attractive candidate for such approaches.
As research continues to evolve, novel applications for 6-Nitro-8-(trifluoromethyl)quinolin-5-amine are likely to emerge. The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery has revolutionized the identification of lead compounds. These technologies can predict how modifications to 6-Nitro-8-(trifluoromethyl)quinolin-5-am ine will affect its bioactivity, accelerating the development of next-generation therapeutics.
The future prospects of this compound are further enhanced by its potential use in personalized medicine. By correlating genetic markers with response profiles, researchers can tailor treatments to individual patients’ needs. The unique properties of 6-Nitro -8-(trifluoromethyl)quinolin -5-am ine make it a suitable candidate for such personalized therapeutic approaches.
In conclusion, 6-Nitro -8-(trifluor omethyl)quinolin -5-am ine (CAS No . 1142190 -21 -3 ) represents a significant advancement in medicinal chemistry and chemical biology . Its structural features , coupled with promising preclinical data , position it as a valuable tool for developing novel therapeutics . As research progresses , this compound is poised to play an increasingly important role in addressing unmet medical needs .
1142190-21-3 (6-Nitro-8-(trifluoromethyl)quinolin-5-amine) 関連製品
- 1805546-31-9(Ethyl 3-(bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxylate)
- 2167076-63-1(2,2,2-trifluoro-1-{7-oxabicyclo2.2.1heptan-2-yl}ethan-1-amine)
- 2227699-40-1(rac-(1R,2R)-2-2-(1H-pyrazol-1-yl)phenylcyclopropane-1-carboxylic acid)
- 2031259-15-9((2-chloro-1-benzofuran-3-yl)methanamine hydrochloride)
- 1189921-94-5(1-(isoquinoline-5-sulfonyl)-N-4-(propan-2-yl)phenylpiperidine-4-carboxamide hydrochloride)
- 1554200-12-2(2,2-difluorocyclopentane-1-carbaldehyde)
- 1105232-22-1(1-6-(4-fluorophenyl)pyridazin-3-yl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide)
- 1803718-14-0(Ethyl 4-cyano-2-fluoro-3-methylphenylacetate)
- 1256345-96-6((3-Butoxy-5-(trifluoromethoxy)phenyl)boronic acid)
- 2034599-58-9(N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide)




